molecular formula C7H14Cl2N2O B2911515 2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride CAS No. 94012-12-1

2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride

Cat. No.: B2911515
CAS No.: 94012-12-1
M. Wt: 213.1
InChI Key: GSPZYSLBLCMWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride” is a chemical compound with the molecular formula C7H14Cl2N2O and a molecular weight of 213.10486 . It is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H14N2O2.2ClH/c1-8-2-4-9(5-3-8)6-7(10)11;;/h2-6H2,1H3,(H,10,11);2*1H .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophilic species to form new compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been found to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride in lab experiments is its versatility. It can be used as a reagent in a wide range of organic reactions. However, one of the limitations of using this compound is its potential toxicity. It should be handled with care and appropriate safety measures should be taken.

Future Directions

There are many potential future directions for research on 2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride. One area of interest is the development of new piperazine derivatives with improved pharmacological properties. Another potential direction is the investigation of the compound's mechanism of action and its potential as a therapeutic target for various diseases.
Conclusion
In conclusion, this compound is a versatile compound with a wide range of scientific research applications. Its unique properties make it an important reagent in organic synthesis and a potential therapeutic target for various diseases. Further research is needed to fully understand its mechanism of action and potential pharmacological applications.

Synthesis Methods

The synthesis of 2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride involves the reaction of piperazine with acetyl chloride in the presence of hydrochloric acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other piperazine derivatives that have potential pharmaceutical applications.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)acetyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O.ClH/c1-9-2-4-10(5-3-9)6-7(8)11;/h2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPZYSLBLCMWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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